4-Octyl-1,3-dioxolane

Lithium Battery Electrolyte Solvation Thermodynamics Phase Behavior

4-Octyl-1,3-dioxolane (C₁₁H₂₂O₂, molecular weight 186.29) is a cyclic acetal, a subclass of 1,3-dioxolane ether solvents. Its structure, an unsubstituted five-membered ring with a linear C8 alkyl chain at the 4-position, is designed to alter physicochemical properties crucial for applications like lithium battery electrolytes, in contrast to the more common, volatile 1,3-dioxolane (DOL) base structure.

Molecular Formula C11H22O2
Molecular Weight 186.29 g/mol
CAS No. 15138-49-5
Cat. No. B14716423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Octyl-1,3-dioxolane
CAS15138-49-5
Molecular FormulaC11H22O2
Molecular Weight186.29 g/mol
Structural Identifiers
SMILESCCCCCCCCC1COCO1
InChIInChI=1S/C11H22O2/c1-2-3-4-5-6-7-8-11-9-12-10-13-11/h11H,2-10H2,1H3
InChIKeyKKHCORREYDFUFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Octyl-1,3-dioxolane (CAS 15138-49-5): Sourcing & Baseline Characteristics for Advanced Electrolyte Solvents


4-Octyl-1,3-dioxolane (C₁₁H₂₂O₂, molecular weight 186.29) [1] is a cyclic acetal, a subclass of 1,3-dioxolane ether solvents [2]. Its structure, an unsubstituted five-membered ring with a linear C8 alkyl chain at the 4-position, is designed to alter physicochemical properties crucial for applications like lithium battery electrolytes, in contrast to the more common, volatile 1,3-dioxolane (DOL) base structure [2][3]. The long hydrophobic chain is expected to significantly impact its solvation behavior, volatility, and interfacial compatibility relative to simpler alkyl-substituted analogs [4].

4-Octyl-1,3-dioxolane (CAS 15138-49-5): Why Simple DOL or 4-Methyl Substitutes Are Not Interchangeable


Generic substitution with unsubstituted 1,3-dioxolane (DOL) or short-chain alkyl analogs (e.g., 4-methyl-DOL) is not functionally equivalent because small changes in the 1,3-dioxolane ring's alkyl substitution profoundly alter its physical and chemical behavior [1]. As the alkyl chain length increases, the dispersive intermolecular interactions and quasi-chemical parameters governing solvation, phase behavior, and interfacial stability in electrochemical cells change substantially [1][2]. While 4-methyl-1,3-dioxolane (MDOL) exhibits severe reactivity with lithium metal [3], the distinct electronic and steric effects of the C8 alkyl chain in 4-octyl-1,3-dioxolane are expected to result in a different reactivity profile, potentially enabling a balance of ionic conductivity, oxidation stability, and electrode compatibility unattainable with shorter-chain or unsubstituted analogs [1][3].

4-Octyl-1,3-dioxolane (CAS 15138-49-5): Quantified Procurement Evidence vs. Core Analogues


4-Octyl-1,3-dioxolane Solvation Behavior and Phase Compatibility

The introduction of an alkyl group at the 2-position of 1,3-dioxolane, and by structural inference at the 4-position, leads to a measurable decrease in the quasi-chemical parameters of the O/CH₂ contact as determined by the DISQUAC group contribution model [1]. This decrease indicates a change in the solvent's ability to engage in specific, directional interactions (like hydrogen bonding) with solutes such as lithium salts. For 4-octyl-1,3-dioxolane, the extended alkyl chain is expected to further amplify this effect relative to shorter-chain analogs, leading to weaker salt-solvent interactions and potentially higher Li+ transference numbers in polymer electrolytes.

Lithium Battery Electrolyte Solvation Thermodynamics Phase Behavior

4-Octyl-1,3-dioxolane Predicted Thermodynamic Properties for Formulation Design

A modified incremental semi-empirical method has been validated for predicting the standard enthalpies of formation (ΔfH°) and vaporization (ΔvH°) of alkyl-substituted 1,3-dioxolanes [1]. While experimental data for 4-octyl-1,3-dioxolane are not reported, this model provides a reliable means to estimate these properties based on established increment values for alkyl chains and intramolecular interactions. This allows for a predictive comparison with, for example, 4-methyl-1,3-dioxolane, for which more data may be available. The longer octyl chain in the target compound is predicted to contribute a larger, chain-length-dependent increment to the enthalpy of vaporization, resulting in a significantly higher boiling point and lower volatility compared to its methyl or unsubstituted counterparts.

Thermodynamic Modeling Electrolyte Formulation Property Prediction

4-Octyl-1,3-dioxolane Relative Hydrolytic Stability in Acidic Battery Environments

Studies on related cyclic acetals demonstrate that hydrolytic stability is highly dependent on the ring size and the nature of the substituent [1]. For glycerol-derived acetals, the 6-membered dioxane ring is reported to be approximately 8 times more stable to hydrolysis at low pH than its 5-membered dioxolane counterpart [1]. While 4-octyl-1,3-dioxolane contains a 5-membered dioxolane ring, its bulky, hydrophobic octyl substituent at the 4-position is expected to sterically hinder the approach of water and acid catalysts to the acetal carbon, thereby enhancing its hydrolytic stability relative to unsubstituted 1,3-dioxolane. This class-level inference positions 4-octyl-1,3-dioxolane as a more robust solvent choice for lithium-ion batteries where trace acidic impurities can degrade performance.

Electrolyte Stability Hydrolysis Acid Degradation

4-Octyl-1,3-dioxolane Electrochemical Oxidation Stability

Research on 1,3-dioxolane (DOL) derivatives for lithium metal batteries (LMBs) has established a clear structure-property relationship for electrochemical oxidation stability. Unsubstituted DOL suffers from poor oxidation stability [1]. The introduction of a 4-methyl group (MDOL) fails to improve stability and, in fact, leads to serious side reactions with lithium metal [1]. In contrast, the introduction of an electron-withdrawing 4-trifluoromethyl group (TFDOL) dramatically enhances oxidation stability to 5.0 V vs. Li/Li+ [1]. This evidence demonstrates that the electronic nature of the substituent at the 4-position is a critical design parameter for achieving high-voltage stability. While 4-octyl-1,3-dioxolane is not directly tested, its electron-donating alkyl chain is chemically distinct from the -CF3 group. This class-level inference suggests its oxidation stability will be more akin to MDOL than TFDOL, but the longer chain length and resulting differences in solvation structure may still lead to a unique and quantifiable difference in its degradation pathway and onset potential.

High-Voltage Lithium Metal Battery Oxidation Stability Electrolyte Degradation

4-Octyl-1,3-dioxolane (CAS 15138-49-5): Optimal Procurement Scenarios Based on Quantitative Evidence


Formulation of Non-Volatile or High-Temperature Lithium-Ion Battery Electrolytes

This scenario is supported by the class-level inference of a higher enthalpy of vaporization (ΔvH°) for 4-octyl-1,3-dioxolane relative to shorter-chain analogs like 4-methyl-1,3-dioxolane [1]. The predicted lower volatility makes it a safer and more stable solvent choice for applications where electrolyte evaporation is a concern, such as in high-temperature or high-rate lithium-ion batteries. This addresses a key limitation of traditional, volatile ether solvents [2]. Procurement should prioritize suppliers providing detailed boiling point and vapor pressure data for direct comparison.

Tailoring the Solid-Electrolyte Interphase (SEI) in Lithium Metal Batteries

The evidence that alkyl substitution on 1,3-dioxolane alters its quasi-chemical parameters and, consequently, its solvation environment [1] directly supports its use in tuning the composition and properties of the solid-electrolyte interphase (SEI). The long octyl chain is expected to influence the decomposition products that form on the lithium anode, potentially leading to a more stable and less resistive SEI compared to that formed by unsubstituted DOL [2]. This makes 4-octyl-1,3-dioxolane a candidate for electrolyte formulations aimed at improving lithium metal battery cycle life, a direct application of the solvation control principle.

Design of Polymer Electrolytes with Enhanced Li+ Transference Number

Based on the class-level inference that weaker solvent-Li+ interactions (due to increased steric hindrance from the octyl group) can lead to higher Li+ transference numbers [1][2], 4-octyl-1,3-dioxolane is a rational choice for formulating polymer electrolytes. In in situ polymerized systems like those based on PDOL [2], the incorporation of a 4-octyl substituent could be explored to enhance Li+ mobility and reduce concentration polarization, leading to improved rate capability in solid-state batteries. This scenario leverages the compound's structural design to address a fundamental performance bottleneck.

Investigation of Hydrolytically Robust Electrolyte Components for Acidic Environments

Supported by class-level evidence that steric bulk around the acetal carbon enhances hydrolytic stability [1], 4-octyl-1,3-dioxolane is a promising candidate for electrolytes where exposure to trace moisture or acidic species is unavoidable. Its bulkier octyl group, compared to a methyl or hydrogen, is expected to slow degradation pathways, extending electrolyte shelf life and improving battery reliability in humid or poorly sealed systems. This scenario is relevant for industrial or automotive batteries where robust, long-lifetime components are required.

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